2,6,10,14-Tetramethylheptadecane
Overview
Description
Scientific Research Applications
1. Environmental Biomarker Analysis
- 2,6,10,14-Tetramethylhexadecane, closely related to 2,6,10,14-Tetramethylheptadecane, has been identified as a significant hydrocarbon biomarker for archaea in geological environments. The separation and analysis of this compound, along with its isomers, provide essential geochemical information. This is particularly relevant in the field of organic geochemistry, where understanding the synthesis and stereochemistry of these biomarkers is crucial (Huang & Armstrong, 2009).
2. Chemical Vapor Deposition Research
- In the field of materials science, compounds related to 2,6,10,14-Tetramethylheptadecane are used in metalorganic chemical vapor deposition (MOCVD). This process is crucial for developing thin films of materials, often used in semiconductor manufacturing and related industries. The thermal stability and sublimation properties of these compounds are significant factors in this process (Gardiner et al., 1991).
3. Biodegradation and Metabolism Studies
- Biodegradation research involves understanding how various organisms metabolize compounds like 2,6,10,14-Tetramethylheptadecane. For instance, studies on Mycobacterium ratisbonense strain SD4 show that it can degrade phytane, a compound closely related to 2,6,10,14-Tetramethylheptadecane, under nitrogen-starved conditions. This research is critical in environmental microbiology, particularly in understanding the microbial degradation of hydrocarbons (Silva, Grossi, & Alvarez, 2007).
4. Geochemical Maturation Studies
- Understanding the geochemical maturation of hydrocarbons like 2,6,10,14-Tetramethylhexadecane (a compound similar to 2,6,10,14-Tetramethylheptadecane) is another area of interest. This involves studying the isomerization and alteration of such compounds under varying thermal conditions, which is essential in petroleum geology and the study of fossil fuel formation (Patience, Yon, Ryback, & Maxwell, 1980).
5. Hydrocracking Reaction Pathways
- In petrochemical engineering, understanding the hydrocracking reaction pathways of molecules like 2,6,10,14-Tetramethylpentadecane (related to 2,6,10,14-Tetramethylheptadecane) is vital. This research informs the development of catalysts and processes for breaking down complex hydrocarbons into simpler molecules, which is a critical step in refining crude oil (Burnens et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,6,10,14-tetramethylheptadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44/c1-7-11-19(4)14-9-15-21(6)17-10-16-20(5)13-8-12-18(2)3/h18-21H,7-17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGFWENQAXVDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880746 | |
Record name | heptadecane, 2,6,10,14-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,10,14-Tetramethylheptadecane | |
CAS RN |
18344-37-1 | |
Record name | 2,6,10,14-Tetramethylheptadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18344-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6,10,14-Tetramethylheptadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018344371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | heptadecane, 2,6,10,14-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.